molecular formula C10H9NO2 B12974637 8-Hydroxy-2-methylisoquinolin-1(2H)-one

8-Hydroxy-2-methylisoquinolin-1(2H)-one

Cat. No.: B12974637
M. Wt: 175.18 g/mol
InChI Key: CYZHTBGVJBFEKN-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinolinone family It is characterized by a hydroxyl group at the 8th position and a methyl group at the 2nd position on the isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylisoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

  • Cyclization of 2-Methylphenylamine Derivatives

      Starting Material: 2-Methylphenylamine

      Reagents: Formaldehyde, Acetic Acid

      Conditions: Reflux in Acetic Acid

      Reaction: The 2-methylphenylamine undergoes cyclization in the presence of formaldehyde and acetic acid to form the isoquinolinone ring.

  • Oxidative Cyclization

      Reagents: Potassium Permanganate, Sodium Hydroxide

      Conditions: Aqueous solution, Room Temperature

      Reaction: The oxidative cyclization of 2-methylphenylamine using potassium permanganate and sodium hydroxide results in the formation of the isoquinolinone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium Permanganate, Hydrogen Peroxide

      Conditions: Aqueous or Organic Solvent, Room Temperature

      Products: Oxidized derivatives of 8-Hydroxy-2-methylisoquinolin-1(2H)-one

  • Reduction

      Reagents: Sodium Borohydride, Lithium Aluminum Hydride

      Conditions: Organic Solvent, Low Temperature

      Products: Reduced derivatives of this compound

  • Substitution

      Reagents: Halogenating Agents (e.g., Chlorine, Bromine)

      Conditions: Organic Solvent, Elevated Temperature

      Products: Halogenated derivatives of this compound

Common Reagents and Conditions

    Oxidizing Agents: Potassium Permanganate, Hydrogen Peroxide

    Reducing Agents: Sodium Borohydride, Lithium Aluminum Hydride

    Solvents: Acetic Acid, Aqueous Solutions, Organic Solvents (e.g., Ethanol, Methanol)

Scientific Research Applications

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the development of novel catalysts and ligands.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Studied as a probe for understanding enzyme mechanisms and interactions.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
    • Evaluated for its role in drug design and development.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyl group at the 8th position and the methyl group at the 2nd position play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

8-Hydroxy-2-methylisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives:

  • 8-Hydroxyisoquinolin-1(2H)-one

    • Lacks the methyl group at the 2nd position.
    • Exhibits different chemical and biological properties.
  • 2-Methylisoquinolin-1(2H)-one

    • Lacks the hydroxyl group at the 8th position.
    • Shows variations in reactivity and applications.
  • 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline

    • Contains a tetrahydroisoquinoline ring instead of the isoquinolinone ring.
    • Possesses distinct chemical and pharmacological characteristics.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-hydroxy-2-methylisoquinolin-1-one

InChI

InChI=1S/C10H9NO2/c1-11-6-5-7-3-2-4-8(12)9(7)10(11)13/h2-6,12H,1H3

InChI Key

CYZHTBGVJBFEKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)O

Origin of Product

United States

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